molecular formula C13H9ClN2OS B2390291 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-24-5

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2390291
CAS No.: 338777-24-5
M. Wt: 276.74
InChI Key: ZBLIRCJMLLQKHF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thieno[2,3-d]pyrimidinone family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thieno[2,3-d]pyrimidin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidinones, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-chlorobenzyl group but shares the core structure.

    4-chlorobenzyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thieno[2,3-d]pyrimidinones. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLIRCJMLLQKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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